
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide, also known as GNE-495, is a small molecule inhibitor of the protein kinase C epsilon (PKCε). PKCε is a member of the protein kinase C family of enzymes, which play important roles in intracellular signaling pathways. PKCε has been implicated in a variety of cellular processes, including cell growth and proliferation, apoptosis, and differentiation. GNE-495 has been developed as a tool compound for studying the role of PKCε in these processes.
Applications De Recherche Scientifique
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs . The piperidine moiety, in particular, is a common element in medicinal chemistry due to its presence in many biologically active compounds. The compound could potentially be used in the design of new drugs, leveraging its piperidine and pyrimidine components to interact with biological targets.
Synthesis of Biologically Active Molecules
The synthesis of substituted piperidines is an important area of organic chemistry . This compound could serve as a precursor or intermediate in the synthesis of various biologically active molecules, including those with potential therapeutic effects.
Pharmacological Research
Piperidine derivatives have been studied for their pharmacological applications, including their role in the discovery and biological evaluation of potential drugs . The compound’s structure suggests it could be explored for similar pharmacological research, particularly in the context of neurological and psychiatric disorders where piperidine structures are often relevant.
Anti-Fibrosis Therapies
Pyrimidine derivatives have shown anti-fibrotic activities . As such, this compound might be investigated for its efficacy in treating fibrotic diseases, potentially inhibiting the expression of collagen and other fibrosis-related proteins.
Chemical Biology
In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential . This compound could contribute to such libraries, providing a basis for screening and identifying new biologically active molecules.
Catalysis and Chemical Reactions
The compound could be used in catalytic processes or as a reagent in chemical reactions to form other complex molecules. Its structure suggests potential utility in reactions involving cyclization, hydrogenation, and annulation, which are common in the synthesis of piperidine derivatives .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-19(2)13-12(17-14(21)11-6-7-11)10-16-15(18-13)20-8-4-3-5-9-20/h10-11H,3-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCVZPLLPYQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
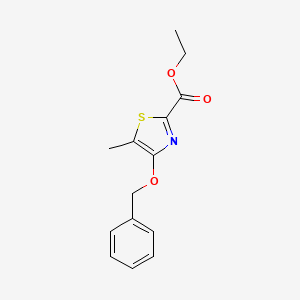
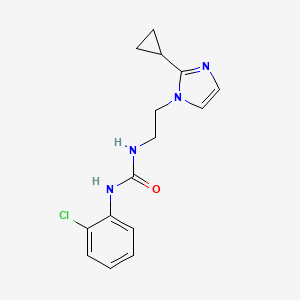
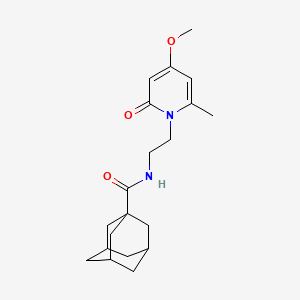
![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2958222.png)
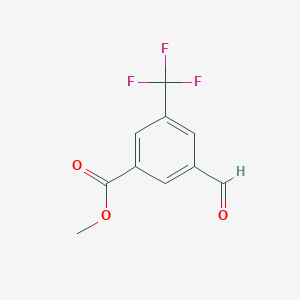
![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)

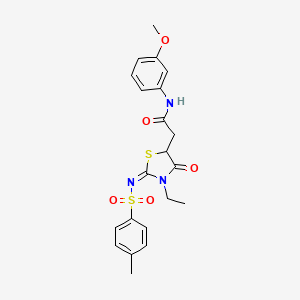
![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)

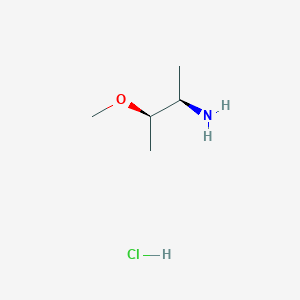
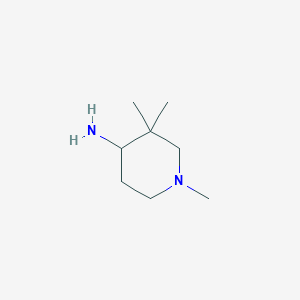
![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)